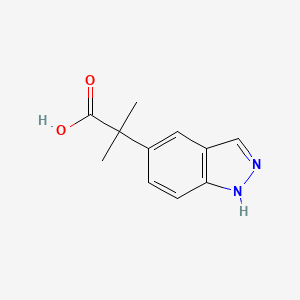
2-(1H-indazol-5-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of acyl hydrazides to form the indazole core, followed by functionalization to introduce the propanoic acid moiety. This process typically involves the use of aryne chemistry, which allows for the formation of C-C and C-heteroatom bonds on aryl rings .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, which offers high regio-, chemo-, and enantio-selectivity. Biocatalysis is advantageous due to its environmentally friendly nature and the ability to conduct reactions under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1H-indazol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of 2-(1H-indazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1H-indazol-5-yl)-2-methylpropanoic acid include other indazole derivatives such as:
- 1H-indazole-3-carboxylic acid
- 2H-indazole-4-carboxylic acid
- 5-nitro-1H-indazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylpropanoic acid moiety can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(1H-indazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,10(14)15)8-3-4-9-7(5-8)6-12-13-9/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
UOGHFYJXBYCVMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(C=C1)NN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
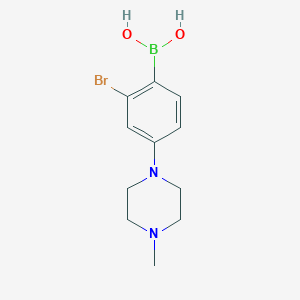
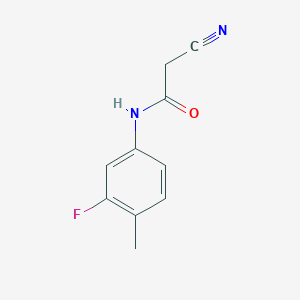
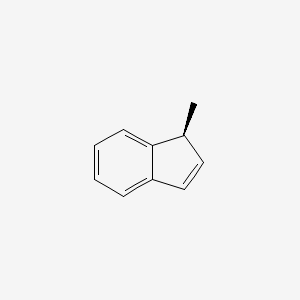
![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)
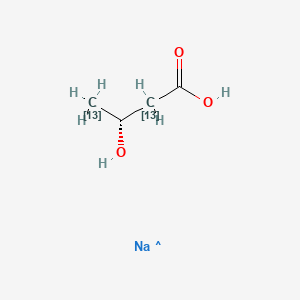
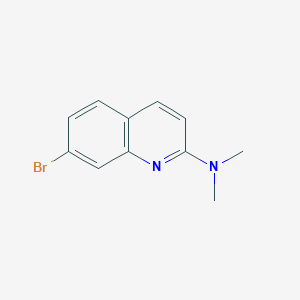
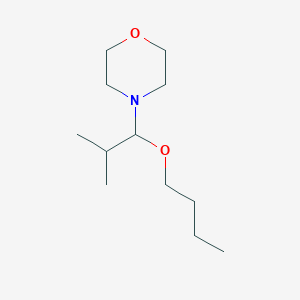
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
